4-cyclopropyl-1-methyl-3-(1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Descripción
Propiedades
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-25-23(31)29(20-7-8-20)22(24-25)18-9-11-26(12-10-18)17-21(30)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-6,18,20H,7-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRKVZLNSIKGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Insights
- Triazolone Core : All compounds share the 1,2,4-triazol-5(4H)-one scaffold, critical for coordinating heme iron in CYP51 .
- Substituent Variations :
- Phenylpiperazine (Target Compound) : Enhances solubility and interaction with CYP51’s hydrophobic pocket .
- Halogenated Aryl Groups () : Fluorine and chlorine improve membrane permeability and target affinity .
- Cyclopropyl (Target Compound, ) : Reduces metabolic oxidation compared to linear alkyl chains .
- Sulfur-containing Groups () : May alter pharmacokinetics (e.g., half-life) via varied metabolism pathways .
Pharmacological Implications
- Antifungal Activity : The fluconazole analog () shows potent activity against Candida spp., while posaconazole derivatives () target Aspergillus. The target compound’s phenylpiperazine group may broaden its spectrum .
- Metabolic Stability : Cyclopropyl and piperidine groups in the target compound likely enhance stability compared to hydroxyl-containing analogs () .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for preparing 4-cyclopropyl-1-methyl-3-(1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of a piperidine intermediate. Key steps include:
- Nucleophilic substitution to introduce the 4-phenylpiperazine moiety.
- Acylation or alkylation to attach the 2-oxoethyl group.
- Cyclocondensation to form the triazole ring.
Solvents like dimethylformamide (DMF) or ethanol are used, with catalysts such as cesium carbonate to enhance coupling efficiency . Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC to optimize purity and yield .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of the compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Quantifies purity (>95%) and detects impurities.
Cross-validation using multiple techniques (e.g., IR spectroscopy) resolves ambiguities in functional group assignments .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer : Initial screens include:
- Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7).
- Enzyme inhibition studies (e.g., kinase or protease targets due to triazole-piperazine motifs).
- Binding affinity assays (e.g., SPR or fluorescence polarization for receptor interactions).
Dose-response curves (IC50/EC50) and selectivity indices guide further optimization .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the piperidine-triazole-piperazine core?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or base catalysts (e.g., K2CO3) improve efficiency.
- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions.
- Purification : Flash chromatography or recrystallization removes byproducts. Pilot studies using Design of Experiments (DoE) statistically optimize parameters .
Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR techniques (e.g., COSY, HSQC) clarify proton-proton correlations and heteronuclear couplings.
- Computational modeling : DFT calculations predict chemical shifts and compare with experimental data.
- Alternative derivatization : Functional group modifications (e.g., acetylation) simplify spectral interpretation .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the triazole-piperazine scaffold?
- Methodological Answer :
- Systematic substituent variation : Modify cyclopropyl, methyl, or phenyl groups to assess steric/electronic effects.
- Bioisosteric replacement : Replace the triazole with oxadiazole or imidazole to probe pharmacophore requirements.
- Molecular docking : Use X-ray crystallography or homology models (e.g., 5-HT receptors) to predict binding modes.
In vivo pharmacokinetic studies (e.g., bioavailability, half-life) validate therapeutic potential .
Q. How can stability issues (e.g., degradation under acidic conditions) be mitigated during formulation?
- Methodological Answer :
- pH optimization : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the oxoethyl group.
- Lyophilization : Stabilizes the compound for long-term storage.
- Excipient screening : Cyclodextrins or liposomal encapsulation enhance solubility and shelf life .
Q. What computational approaches are recommended for target identification and mechanism of action (MoA) studies?
- Methodological Answer :
- Phylogenetic profiling : Compare compound activity across protein families (e.g., GPCRs, kinases).
- Network pharmacology : Map interactions using STRING or KEGG databases.
- CRISPR-Cas9 screens : Identify gene knockouts that modulate compound efficacy.
Proteomics (e.g., SILAC) or transcriptomics (RNA-seq) reveal downstream pathways .
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